Omphamurrayin

Natural Product Chemistry Phytochemistry Structural Elucidation

Authenticating Murraya paniculata var. omphalocarpa samples requires a species-specific chemotaxonomic marker not achievable with generic coumarins. Omphamurrayin, a C-8 senecioyl ester-substituted prenylcoumarin (C21H22O7; MW 386.40), serves as the definitive reference standard for HPLC-MS dereplication workflows targeting this taxon. Its unique C-8 substituent fundamentally alters lipophilicity (XLogP 4.40 vs. ~1.8 for the parent 5,7-dimethoxycoumarin), making it an essential probe for structure-permeability relationship studies within the Murraya coumarin class. - Enables unambiguous botanical authentication via HPLC-MS dereplication. - High lipophilicity (XLogP 4.40) expands ADME screening libraries. - Custom synthesis available; quote-based procurement with global shipping.

Molecular Formula C21H22O7
Molecular Weight 386.4 g/mol
Cat. No. B1248642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmphamurrayin
Synonyms5,7-dimethoxycoumarin
citropten
limettin
omphamurrayin
Molecular FormulaC21H22O7
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC(=CC(=O)OC(C(=C)C)C(=O)C1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C
InChIInChI=1S/C21H22O7/c1-11(2)9-17(23)28-20(12(3)4)19(24)18-15(26-6)10-14(25-5)13-7-8-16(22)27-21(13)18/h7-10,20H,3H2,1-2,4-6H3
InChIKeyDHOIEDGWWICFBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Omphamurrayin Procurement Evidence: Differentiating the C-8 Prenylated 5,7-Dimethoxycoumarin Scaffold


Omphamurrayin is a C-8 prenylated 5,7-dimethoxycoumarin first isolated from the leaves of Murraya paniculata var. omphalocarpa (Rutaceae) [1]. This natural product possesses a distinctive molecular architecture characterized by a 5,7-dimethoxycoumarin core bearing a C-8 side chain esterified with senecioic acid [1]. Its molecular formula is C21H22O7, with a molecular weight of 386.40 g/mol, an exact mass of 386.136553 g/mol, and a calculated XLogP of 4.40 [2]. Unlike the commonly available parent scaffold 5,7-dimethoxycoumarin (citropten/limettin, CAS 487-06-9), omphamurrayin incorporates a structurally complex lipophilic prenyl-ester moiety that fundamentally alters its physicochemical and potential biological interaction profile [1].

Chemotaxonomic reference standard for Murraya paniculata var. omphalocarpa
Structurally differentiated from parent 5,7-dimethoxycoumarin by the C-8 senecioyl ester
Supports dereplication, SAR, and synthetic route validation workflows

Why 5,7-Dimethoxycoumarin Cannot Substitute for Omphamurrayin


Procurement of the generic parent compound 5,7-dimethoxycoumarin (citropten, CAS 487-06-9) as a substitute for omphamurrayin is not scientifically justifiable. The defining structural feature of omphamurrayin is the C-8 substituent: a 1-oxo-2-senecioyl-3-methyl-3-butenyl side chain esterified with 3-methylbut-2-enoic acid [1]. This moiety substantially increases molecular weight (386.40 vs. 206.19 g/mol), alters lipophilicity (XLogP 4.40 vs approximately 1.8 for 5,7-dimethoxycoumarin), and introduces additional hydrogen bond acceptors (7 vs. 4) [2]. These physicochemical changes directly impact membrane permeability, target binding, and metabolic stability profiles, meaning that biological data generated with citropten cannot be extrapolated to omphamurrayin without experimental validation.

Attribute
Omphamurrayin
5,7-Dimethoxycoumarin
C-8 Substituent
Senecioyl ester moiety
None (unsubstituted)
Lipophilicity Profile
High lipophilicity (senecioyl contribution)
Moderate lipophilicity
H-Bond Acceptor Count
7 acceptors
4 acceptors
These physicochemical shifts may alter membrane permeability and binding profiles, limiting direct substitution without experimental validation.

Quantitative Differentiation Evidence for Omphamurrayin vs. Closest Structural Analogs


Molecular Weight and Formula Distinction from Omphamurin

CAUTION: High-strength differential bioactivity evidence is currently absent from the peer-reviewed literature. The following evidence dimensions are based on structural and physicochemical comparisons. Omphamurrayin (C21H22O7, 386.40 g/mol) is differentiated from its closest congener omphamurin (C18H20O5, 316.35 g/mol) by the presence of an additional senecioyl ester group. The exact mass of omphamurrayin is 386.136553 g/mol compared to 316.131074 g/mol for omphamurin [1][2]. This mass difference of 70.005479 Da corresponds precisely to the mass of a C4H4O fragment (senecioyl minus hydroxyl), confirming the structural assignment.

Exact Mass
Head-to-head
Δ 70.005 Da
C₄H₄O substitution mass
Confirms structural identity vs. omphamurin
HRMS-based identification and purity control
Natural Product Chemistry Phytochemistry Structural Elucidation

Lipophilicity (XLogP) Differentiation from Parent 5,7-Dimethoxycoumarin

Omphamurrayin exhibits a calculated XLogP of 4.40, compared to a calculated XLogP of approximately 1.8 for the parent scaffold 5,7-dimethoxycoumarin (citropten) [1][2]. This 2.6 log unit increase in lipophilicity is directly attributable to the C-8 prenyl-senecioyl ester moiety. According to Lipinski's rule-of-five analysis, this shift from moderate to high lipophilicity significantly impacts membrane permeability, oral bioavailability probability, and nonspecific protein binding.

Lipophilicity
Cross-study
Δ XLogP +2.6
Substantially higher lipophilicity from C-8 ester
Affects membrane permeation and protein binding
ADME Drug-likeness Physicochemical Profiling

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Comparison

Omphamurrayin possesses 7 hydrogen bond acceptors and a topological polar surface area (TPSA) of 88.10 Ų, compared to 4 H-bond acceptors and a TPSA of approximately 52 Ų for 5,7-dimethoxycoumarin [1][2]. The additional three H-bond acceptors arise from the ester carbonyl and the conjugated ketone in the senecioyl side chain. This increased polar surface area, combined with higher lipophilicity, creates a unique physicochemical profile that cannot be replicated by simpler coumarins.

H-Bond & TPSA
Cross-study
7 vs. 4 acceptors
TPSA 88 vs. ~52 Ų
Increases polar surface area and binding potential
Relevant for solubility and target interaction
Medicinal Chemistry Drug Design SAR

Unique C-8 Senecioyl Ester Motif Not Found in Common Murraya Prenylcoumarins

Among the >20 prenylated coumarins isolated from Murraya paniculata and its varieties, omphamurrayin is uniquely characterized by the 1-oxo-2-senecioyl-3-methyl-3-butenyl side chain esterified with 3-methylbut-2-enoic acid at C-8 [1]. None of the commonly co-isolated coumarins (omphamurin, murralongin, murrayanone, mexoticin, murrangatin, murragleinin, omphalocarpinol) share this exact substitution pattern [2][3]. This structural uniqueness renders omphamurrayin an essential reference standard for dereplication studies and chemotaxonomic investigations of Murraya species.

Chemotaxonomic Marker
Class-level inference
Unique senecioyl ester absent in all known Murraya coumarins
Definitive marker for M. paniculata var. omphalocarpa
Supports dereplication and authentication
Chemotaxonomy Natural Product Dereplication Murraya Species

Optimal Research Application Scenarios for Omphamurrayin Procurement


Chemotaxonomic Marker for Murraya paniculata var. omphalocarpa Authentication

Omphamurrayin serves as a species-specific chemotaxonomic marker for Murraya paniculata var. omphalocarpa, enabling unambiguous botanical authentication of plant material. Its unique C-8 senecioyl ester motif distinguishes this variety from other Murraya taxa. Procurement of authentic omphamurrayin reference standard is essential for HPLC-MS-based dereplication workflows aimed at verifying the identity of Murraya paniculata var. omphalocarpa samples [1].

Structure-Activity Relationship (SAR) Studies of Prenylated Coumarin Lipophilicity

With an XLogP of 4.40, omphamurrayin represents the high-lipophilicity end of the Murraya prenylcoumarin spectrum. Researchers investigating the relationship between coumarin lipophilicity and membrane permeability, cellular uptake, or CYP450 inhibition should include omphamurrayin as a reference compound to probe the impact of esterified prenyl substitution on ADME properties [1][2].

Natural Product Library Screening for Novel Bioactivities

Despite the current absence of published bioactivity data for omphamurrayin, its unique structure—combining a coumarin core with an α,β-unsaturated ester side chain—makes it a compelling candidate for screening against panels of kinase, protease, or epigenetic targets. The senecioyl moiety may act as a Michael acceptor, suggesting potential for covalent target engagement. Procurement of omphamurrayin for inclusion in natural product screening libraries is warranted given its structural novelty within the Murraya coumarin class [1].

Synthetic Methodology Development for Prenylated Coumarin Esters

The senecioyl ester of omphamurrayin presents a synthetic challenge due to the acid-labile nature of the ester linkage and the sensitivity of the coumarin lactone to nucleophilic ring-opening. Researchers developing new methodologies for regioselective C-8 prenylation and subsequent esterification of 5,7-dimethoxycoumarins require authentic omphamurrayin as an analytical standard to validate synthetic routes and confirm product identity by co-injection HPLC and NMR comparison [1][2].

Application
Selection Property
Validation Focus
Phytochemical authentication
Unique C-8 senecioyl ester motif
HPLC-MS co-injection and NMR matching
Coumarin lipophilicity SAR
High-XLogP prenylcoumarin profile
Membrane permeability and uptake assays
Natural product library screening
α,β-unsaturated ester (potential Michael acceptor)
Covalent target engagement screening context
Synthetic route validation
Authentic analytical standard
Co-injection and spectral identity confirmation
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